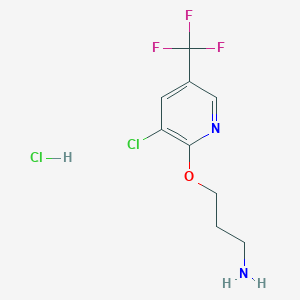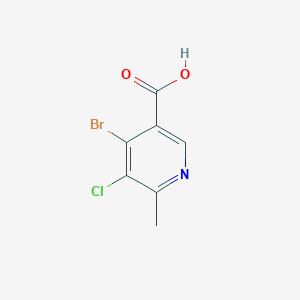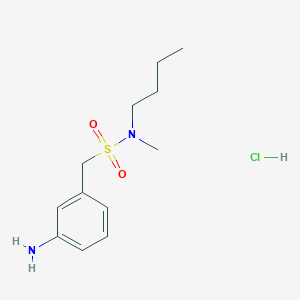
1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide hydrochloride
描述
1-(3-Aminophenyl)-N-butyl-N-methylmethanesulfonamide hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an aminophenyl group, a butyl chain, and a methanesulfonamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide hydrochloride typically involves multiple steps:
Formation of the Aminophenyl Intermediate: The process begins with the nitration of benzene to form nitrobenzene, followed by reduction to obtain 3-aminophenyl.
Alkylation: The 3-aminophenyl intermediate is then alkylated with butyl and methyl groups under controlled conditions, often using alkyl halides in the presence of a base.
Sulfonamide Formation: The final step involves the reaction of the alkylated aminophenyl compound with methanesulfonyl chloride to form the sulfonamide. This reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Hydrochloride Salt Formation: The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels.
化学反应分析
Types of Reactions: 1-(3-Aminophenyl)-N-butyl-N-methylmethanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form amine derivatives, which may alter its biological activity.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted sulfonamides depending on the nucleophile used.
科学研究应用
1-(3-Aminophenyl)-N-butyl-N-methylmethanesulfonamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.
Medicine: Explored for its therapeutic potential in treating diseases where sulfonamide derivatives are effective, such as bacterial infections and certain cancers.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those that are sensitive to sulfonamide groups.
Pathways Involved: It may interfere with metabolic pathways involving folate synthesis, similar to other sulfonamide drugs, leading to the inhibition of cell growth and proliferation.
相似化合物的比较
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but different pharmacokinetic properties.
N-Butyl-N-methylmethanesulfonamide: Lacks the aminophenyl group, resulting in different biological activity.
3-Aminophenylboronic Acid: Shares the aminophenyl group but has different reactivity and applications due to the presence of the boronic acid moiety.
Uniqueness: 1-(3-Aminophenyl)-N-butyl-N-methylmethanesulfonamide hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it particularly useful in various research and industrial applications.
属性
IUPAC Name |
1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S.ClH/c1-3-4-8-14(2)17(15,16)10-11-6-5-7-12(13)9-11;/h5-7,9H,3-4,8,10,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNQZVHWQYEGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)CC1=CC(=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


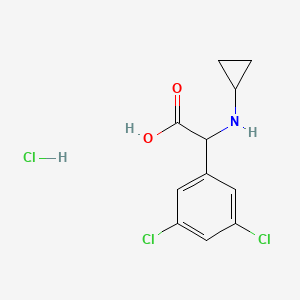
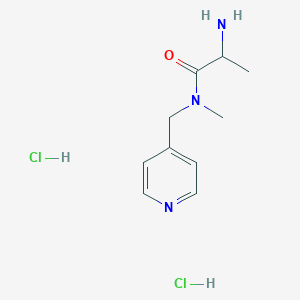
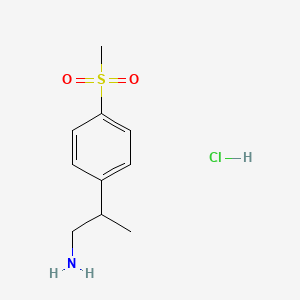
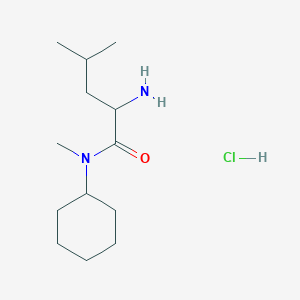
![2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1376569.png)
![N-[(1-aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide hydrochloride](/img/structure/B1376571.png)
![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1376573.png)
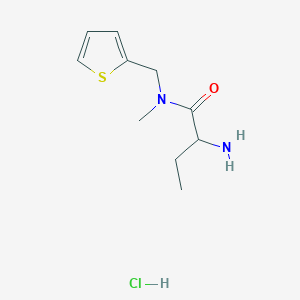

![1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride](/img/structure/B1376577.png)

